molecular formula C16H23NO B5374147 N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide

N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide

Cat. No. B5374147
M. Wt: 245.36 g/mol
InChI Key: BDCOFOFPYMTHJG-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-4-methylcyclohexanamine or commonly referred to as "4-Me-TMP," is a research chemical that has gained significant interest in the scientific community due to its potential therapeutic effects.

Mechanism of Action

N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in improved cognitive function, increased alertness, and enhanced mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, resulting in improved cognitive function, increased alertness, and enhanced mood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic effects, particularly in the treatment of ADHD and narcolepsy. However, a limitation is the lack of research on its long-term effects and safety.

Future Directions

For research on N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide include further studies on its potential therapeutic effects, as well as its safety and long-term effects. Additionally, research on its potential use as a treatment for other conditions, such as depression and anxiety, could also be explored. Finally, the development of more selective and potent analogs could provide additional insights into the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide involves the reaction of 4-methylcyclohexanone with 2-methylphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization to obtain a white crystalline powder with a melting point of 111-114°C.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide has been studied for its potential use as a cognitive enhancer and stimulant. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved focus, concentration, and motivation. Additionally, it has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-7-9-15(10-8-12)17-16(18)11-14-6-4-3-5-13(14)2/h3-6,12,15H,7-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCOFOFPYMTHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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